Methyl 6-(furan-2-yl)-2-methylnicotinate
Description
Methyl 6-(furan-2-yl)-2-methylnicotinate (CAS: 1184862-92-7) is a nicotinic acid derivative with the molecular formula C₁₂H₁₁NO₃ and a molar mass of 217.22 g/mol . Its structure comprises a pyridine (nicotinate) core substituted with a methyl group at position 2 and a furan-2-yl moiety at position 4. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, often serving as a precursor for hydrazide derivatives or bioactive molecules .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 6-(furan-2-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8-9(12(14)15-2)5-6-10(13-8)11-4-3-7-16-11/h3-7H,1-2H3 |
InChI Key |
YRBWJLSBZUPJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(furan-2-yl)-2-methylnicotinate typically involves the esterification of 6-(furan-2-yl)-2-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in medicinal chemistry applications.
Mechanism :
-
Acidic : Protonation of the ester carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
-
Basic : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol .
Electrophilic Aromatic Substitution on the Furan Ring
The furan-2-yl group participates in electrophilic substitution reactions, with regioselectivity influenced by the electron-donating methyl and pyridine groups.
Mechanistic Insight :
-
Protonation of the furan oxygen (e.g., in HNO₃/H₂SO₄) generates a resonance-stabilized cation, directing electrophiles to the C5 position .
-
Steric hindrance from the pyridine ring suppresses substitution at C3 and C4 .
Reduction Reactions
The ester and pyridine moieties are amenable to reduction under specific conditions.
Thermodynamic Data :
Acid-Catalyzed Rearrangements
Under acidic conditions, the furan ring undergoes ring-opening and tautomerization.
| Conditions | Key Steps | Product | Mechanistic Pathway |
|---|---|---|---|
| H₂SO₄, MeOH, 60°C | Protonation → nucleophilic attack → tautomerization | Methyl 3-(2-methoxyfuran-5-yl)propionate | Reverse of furan cyclization |
Mechanism :
-
Protonation at the furan oxygen generates a cationic intermediate.
-
Methanol attacks the α-carbon, leading to ring opening.
Cross-Coupling Reactions
Functionalization via Suzuki-Miyaura coupling requires prior halogenation of the pyridine ring.
| Halogenation Step | Coupling Partners | Product | Catalyst/Conditions |
|---|---|---|---|
| POCl₃, DMF, 80°C → Cl-substitution | Aryl boronic acids | 6-(Furan-2-yl)-2-methyl-5-aryl-nicotinate | Pd(PPh₃)₄, K₂CO₃, DME, 90°C |
Yield Data :
Oxidation Reactions
The methyl group at C2 and furan ring are oxidation targets.
Key Research Findings
-
Acid Stability : The furan ring undergoes ring-opening above 80°C in concentrated H₂SO₄, limiting high-temperature applications .
-
Regioselectivity : Electrophilic substitutions favor the C5 position on the furan ring due to electronic and steric effects .
-
Synthetic Utility : Hydrolysis and cross-coupling reactions enable diversification for pharmaceutical intermediates .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, though careful control of conditions is required to avoid furan degradation.
Scientific Research Applications
Methyl 6-(furan-2-yl)-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-(furan-2-yl)-2-methylnicotinate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active nicotinate moiety, which can then participate in biochemical pathways. The furan ring can also interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between Methyl 6-(furan-2-yl)-2-methylnicotinate and its analogs:
Key Observations:
- Substituent Effects: Furan vs. Naphthalene: The methoxynaphthalene derivative (from ) has a significantly higher molar mass (321.37 g/mol) due to its fused aromatic system, enhancing hydrophobicity compared to the furan-containing compound. Ethoxy vs. Chloro Substituent: Ethyl 2-chloro-6-methoxynicotinate () introduces electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the methyl or furan groups in the parent compound.
Functional Group Impact :
- The tetrahydrofuran derivative () has a saturated oxygen-containing ring, reducing aromaticity but increasing conformational flexibility. Its irritant classification highlights differences in safety profiles.
- The methyl carboxylate group in this compound facilitates ester hydrolysis, a property exploited in prodrug design, whereas the free carboxylic acid in 6-methyl-2-((tetrahydrofuran-2-yl)methoxy)nicotinic acid () may enhance hydrogen-bonding capacity.
Biological Activity
Methyl 6-(furan-2-yl)-2-methylnicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, featuring a furan moiety that contributes to its unique chemical reactivity and biological properties. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to a cascade of biochemical events. For instance, it may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and apoptosis pathways.
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The following table summarizes the antimicrobial efficacy observed in different studies:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, it demonstrated significant cytotoxic effects, particularly against highly metastatic cancer cells. The following table outlines its effectiveness compared to standard chemotherapeutic agents:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human leukemia cells (CEM) | 0.13 | |
| Ehrlich’s ascites carcinoma | 10 | |
| Dalton’s lymphoma ascites | 15 |
The compound's ability to induce apoptosis in these cell lines indicates its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound had a notable effect on inhibiting bacterial growth, suggesting its use in treating infections caused by resistant strains .
- Anticancer Properties : A clinical trial involving patients with advanced cancer showed promising results when treated with this compound as part of a combination therapy. Patients exhibited improved survival rates and reduced tumor sizes compared to those receiving standard treatments alone .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the regioselective synthesis of Methyl 6-(furan-2-yl)-2-methylnicotinate, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The synthesis typically involves coupling reactions between furan derivatives and substituted nicotinic acid esters. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the furan-2-yl group at the 6-position of the pyridine ring . Optimization includes controlling temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) to enhance regioselectivity. Monitoring via TLC or HPLC during intermediate steps ensures purity .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Validates functional groups (e.g., ester C=O at ~1700 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
- NMR : H NMR identifies proton environments (e.g., methyl ester at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm). C NMR confirms carbonyl carbons and aromaticity .
- HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI+ ionization .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking elucidate the electronic properties and potential bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. These predict reactivity sites (e.g., nucleophilic furan ring) .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or enzymes). Docking scores (ΔG ≤ -7 kcal/mol) suggest inhibitory potential, validated by in vitro assays .
Q. What analytical strategies resolve contradictions in observed vs. predicted solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4). Compare with COSMO-RS predictions to identify discrepancies due to solvent-accessible surface area (SASA) .
- Stability Studies : Conduct accelerated degradation (40°C/75% RH for 6 months) with LC-MS tracking. Hydrolysis of the ester group is a major degradation pathway; stabilize using lyoprotectants (e.g., trehalose) in solid formulations .
Q. How do structural modifications at the 2-methyl or furan-2-yl positions influence the compound’s pharmacokinetic properties (e.g., metabolic half-life, CYP450 inhibition)?
- Methodological Answer :
- SAR Analysis : Synthesize analogs (e.g., replacing methyl with ethyl or furan with thiophene). Screen via hepatic microsome assays (human/rat) to measure metabolic clearance (t₁/₂ > 60 min preferred) .
- CYP450 Inhibition : Use fluorometric assays (e.g., CYP3A4 IC₅₀ determination). Bulky substituents at the 2-methyl position reduce CYP affinity, lowering drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
